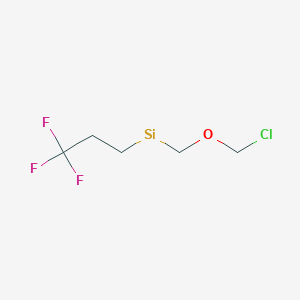![molecular formula C10H15NO4S2 B14626358 [1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene CAS No. 56643-26-6](/img/structure/B14626358.png)
[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene is an organic compound characterized by a benzene ring substituted with a hydroxy group and an aminoethyl group that is further substituted with a sulfosulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene typically involves multi-step organic reactions. One common approach is to start with a benzene derivative, such as phenol, and introduce the aminoethyl group through a substitution reaction. The sulfosulfanyl group can then be added using sulfonation reactions under controlled conditions. Specific reagents and catalysts are often required to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The aminoethyl group can be reduced to form a primary amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and aminoethyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The sulfosulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: Similar in having a hydroxy group attached to a benzene ring.
Aniline: Similar in having an amino group attached to a benzene ring.
Sulfanilic Acid: Similar in having a sulfonic acid group attached to an amino-substituted benzene ring.
Uniqueness
[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene is unique due to the combination of hydroxy, aminoethyl, and sulfosulfanyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
56643-26-6 |
|---|---|
Formule moléculaire |
C10H15NO4S2 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
[1-hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene |
InChI |
InChI=1S/C10H15NO4S2/c12-10(9-4-2-1-3-5-9)8-11-6-7-16-17(13,14)15/h1-5,10-12H,6-8H2,(H,13,14,15) |
Clé InChI |
CWSLMAYMBXJCSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CNCCSS(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methylphenyl)methylidene]oxolan-2-one](/img/structure/B14626275.png)
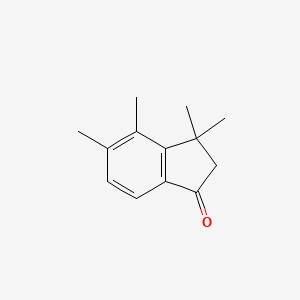
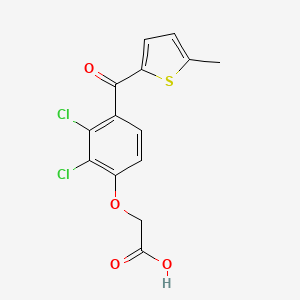
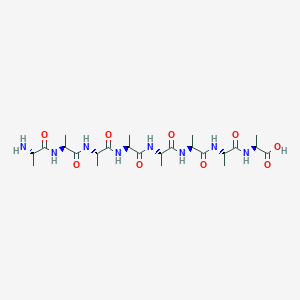
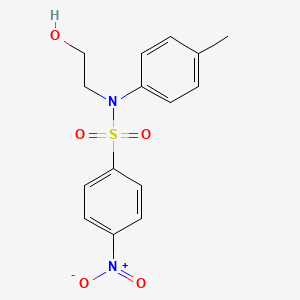
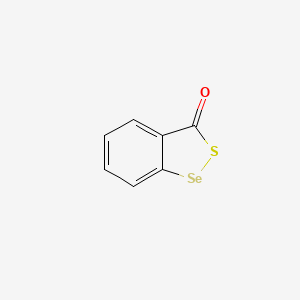
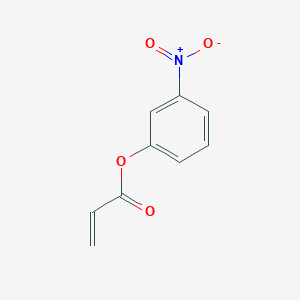
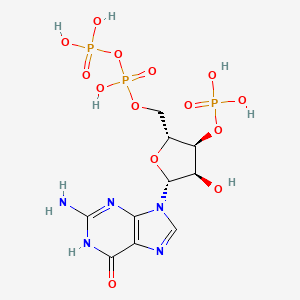
![2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline](/img/structure/B14626325.png)
![N-[(4-chlorophenyl)carbamoyl]benzamide](/img/structure/B14626347.png)
![N-Methoxy-17-methyl-17-[(trimethylsilyl)oxy]androsta-1,4-dien-3-imine](/img/structure/B14626350.png)
